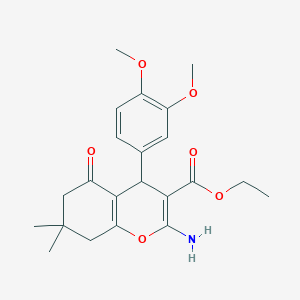
ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C22H27NO6 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.18383758 g/mol and the complexity rating of the compound is 738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a chromene backbone with multiple functional groups that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. The general synthetic route includes:
- Condensation : Reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate.
- Cyclization : Formation of the chromene structure through cyclization reactions.
- Amination : Introduction of the amino group to yield the final product.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Reference Drug | IC50 (µg/mL) |
|---|---|---|---|
| MCF-7 (Breast) | 3.2 | Vinblastine | 9.6 |
| HCT-116 (Colon) | 2.4 | Colchicine | 21.3 |
| PC-3 (Prostate) | 2.4 | Vinblastine | 9.6 |
| A549 (Lung) | 3.0 | Colchicine | 21.3 |
| HepG-2 (Liver) | 3.0 | Vinblastine | 9.6 |
These results suggest that the compound has selective cytotoxicity towards malignant cells while exhibiting lower toxicity towards normal cells.
The mechanism underlying the anticancer effects of this compound appears to involve inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both critical in cancer progression:
| Target | IC50 (µM) | Reference Inhibitor | IC50 (µM) |
|---|---|---|---|
| EGFR | 0.216 | Sorafenib | 0.230 |
| VEGFR-2 | 0.259 | Sorafenib | 0.307 |
This inhibition leads to decreased cell proliferation and induction of apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds within the chromene family, reinforcing the potential therapeutic applications of this compound.
-
Study on Anticancer Activity : A study evaluated multiple derivatives for their anticancer properties against various cell lines and found that modifications in the phenyl ring significantly impacted potency and selectivity against cancer cells.
"The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity."
-
Inhibition Studies : Another research focused on kinase inhibition demonstrated that compounds with similar structures could effectively inhibit EGFR and VEGFR pathways, highlighting their potential as targeted therapies in oncology.
"The docking analysis revealed strong interactions with active sites of EGFR and VEGFR."
Properties
IUPAC Name |
ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-6-28-21(25)19-17(12-7-8-14(26-4)15(9-12)27-5)18-13(24)10-22(2,3)11-16(18)29-20(19)23/h7-9,17H,6,10-11,23H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDFBSILRHRBCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)OC)OC)C(=O)CC(C2)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














